

Application Notes & Protocols: 4-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-bromo-2,3-dihydro-1H-indene

Cat. No.: B1339576

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Abstract

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, prized for its rigid, bicyclic framework that offers a defined three-dimensional geometry for strategic functionalization.^[1] This application note provides an in-depth guide to the utility of **4-Bromo-2,3-dihydro-1H-indene** (CAS 6134-53-8), a versatile building block for synthesizing a diverse range of drug candidates and molecular probes.^[2] We will explore the strategic importance of this intermediate, detail robust protocols for its use in cornerstone synthetic reactions, and provide insights into the rationale behind its application in modern drug discovery programs.

Introduction: The Strategic Value of the 4-Bromoindane Scaffold

The indane framework is a core component of numerous biologically active molecules.^[1] Its rigid structure reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a bromine atom at the 4-position of the aromatic ring is a key strategic decision for several reasons:

- A Handle for Cross-Coupling: The carbon-bromine bond serves as a highly reliable reaction site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.^{[3][4]} This allows for the modular and efficient

introduction of a wide array of aryl, heteroaryl, amine, and alkyne moieties, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

- Modulation of Physicochemical Properties: The bromine atom is a lipophilic halogen that can influence the molecule's overall properties, including metabolic stability, membrane permeability, and binding interactions.[3]
- Vector for Further Functionalization: The bromine can be transformed into other functional groups through halogen-metal exchange or other substitution reactions, further expanding its synthetic utility.

This combination of a rigid scaffold and a versatile synthetic handle makes **4-bromo-2,3-dihydro-1H-indene** a powerful tool for medicinal chemists aiming to develop novel therapeutics, from kinase inhibitors to tubulin polymerization inhibitors.[5][6]

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of **4-bromo-2,3-dihydro-1H-indene** lies in its role as an aryl bromide substrate in cross-coupling reactions. Below, we provide a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling, a foundational C-C bond-forming reaction in pharmaceutical synthesis.[7][8][9]

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,3-dihydro-1H-indene

This protocol describes the coupling of **4-bromo-2,3-dihydro-1H-indene** with a generic arylboronic acid.

Causality Behind Choices:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] is a reliable, commercially available Pd(0) catalyst suitable for a broad range of aryl bromides.[10]
- Base: Potassium carbonate (K_2CO_3) is a moderately strong inorganic base, effective for activating the boronic acid in the transmetalation step while minimizing potential side reactions like hydrolysis of sensitive functional groups.[7][9]

- Solvent System: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[8] Degassing is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

Materials & Reagents:

Reagent	Formula	M.W.	Amount (Equivalents)
4-Bromo-2,3-dihydro-1H-indene	C ₉ H ₉ Br	197.08	1.0 mmol (197.1 mg)
Arylboronic Acid	Ar-B(OH) ₂	-	1.2 mmol
Pd(PPh ₃) ₄	C ₇₂ H ₆₀ P ₄ Pd	1155.56	0.03 mmol (34.7 mg, 3 mol%)
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	138.21	2.0 mmol (276.4 mg)
Degassed 1,4-Dioxane	C ₄ H ₈ O ₂	88.11	8 mL
Degassed Deionized Water	H ₂ O	18.02	2 mL

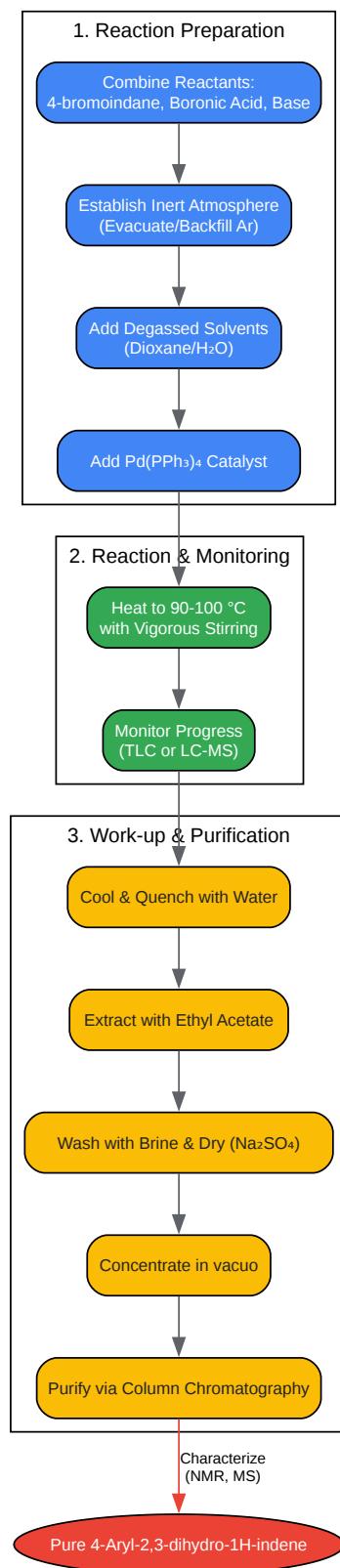
Step-by-Step Procedure:

- Reaction Setup: To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add **4-bromo-2,3-dihydro-1H-indene**, the arylboronic acid, and potassium carbonate.
- Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
- Solvent Addition: Add the degassed 1,4-dioxane and degassed deionized water to the flask via syringe.

- Catalyst Addition: Under a positive flow of inert gas, add the $Pd(PPh_3)_4$ catalyst to the reaction mixture.
- Reaction: Heat the mixture to 90-100 °C and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 8-16 hours).[7][10]
- Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Washing & Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2,3-dihydro-1H-indene product.[7][11]

Visualization of the Suzuki-Miyaura Workflow

The following diagram outlines the logical flow of the experimental protocol.



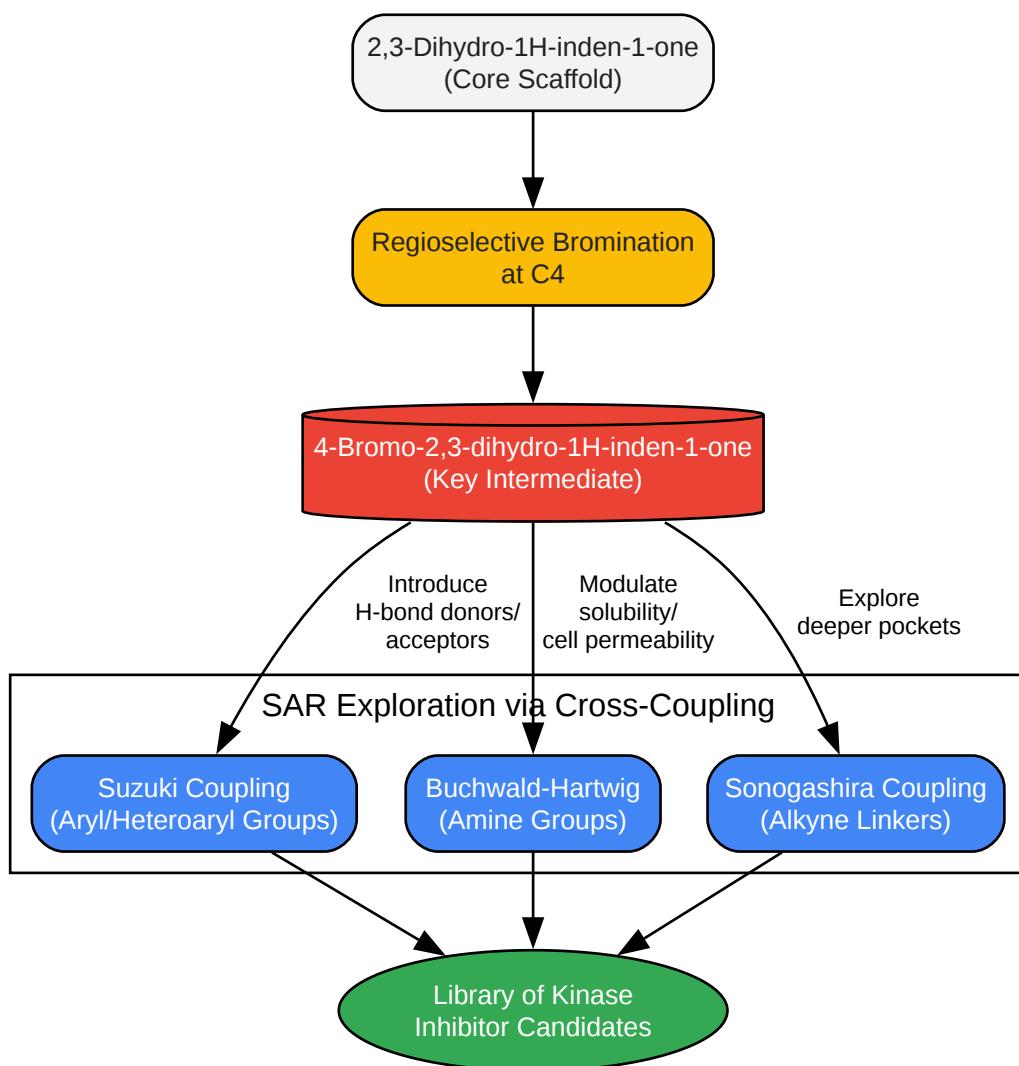
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Caption: General experimental workflow for the Suzuki coupling reaction.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

The indane nucleus is explored as a core structure for various kinase inhibitors. For instance, derivatives of 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one are being developed as HER2 and PIM1 kinase inhibitors.^[5] Bromination at the 4-position, as demonstrated in the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, provides a crucial first step for further functionalization of this core structure.^[5] This allows for the introduction of specific side chains designed to interact with the kinase hinge region, ultimately tuning the potency and selectivity of the inhibitor.

The diagram below illustrates the strategic role of the brominated indane intermediate.



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Caption: Strategy for diversifying kinase inhibitor candidates.

Safety and Handling

4-Bromo-2,3-dihydro-1H-indene and its ketone analogue, 4-bromo-2,3-dihydro-1H-inden-2-one, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. Based on data for the related inden-2-one, the compound may cause skin and serious eye irritation, and may cause respiratory irritation.^[12] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before use.

Conclusion

4-Bromo-2,3-dihydro-1H-indene is a high-value, versatile building block in medicinal chemistry. Its rigid indane core combined with the synthetically tractable bromine handle provides an efficient platform for the synthesis of complex molecular architectures. The protocols and strategic insights provided herein are intended to empower researchers and drug development professionals to effectively leverage this reagent in the creation of novel and impactful therapeutic agents.

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